N-(2-ethoxyphenyl)-1-methyl-1H-pyrazole-3-carboxamide
Overview
Description
N-(2-ethoxyphenyl)-1-methyl-1H-pyrazole-3-carboxamide is a chemical compound that belongs to the class of pyrazole derivatives. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its unique structure, which includes an ethoxyphenyl group and a pyrazole ring, contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-1-methyl-1H-pyrazole-3-carboxamide typically involves the reaction of 2-ethoxyaniline with ethyl acetoacetate to form an intermediate, which is then cyclized to produce the pyrazole ringThe reaction conditions often include the use of catalysts and specific solvents to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyphenyl)-1-methyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Substitution: Substitution reactions, particularly involving the ethoxy group, can be performed using nucleophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for oxidation, hydrazine hydrate for reduction, and various nucleophiles for substitution reactions. The reaction conditions often involve the use of solvents like acetic acid and chloroform, and the reactions are typically carried out at room temperature or slightly elevated temperatures .
Major Products Formed
The major products formed from these reactions include brominated pyrazole derivatives, reduced pyrazole compounds, and substituted pyrazole derivatives
Scientific Research Applications
N-(2-ethoxyphenyl)-1-methyl-1H-pyrazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential anti-inflammatory and analgesic properties.
Materials Science: Due to its unique chemical structure, this compound is explored for use in the development of new materials with specific properties, such as UV absorbers and light stabilizers.
Biological Research: The compound is used in biological studies to understand its interactions with various biomolecules and its effects on biological systems.
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-1-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. In medicinal applications, it may act by inhibiting certain enzymes or receptors involved in inflammatory processes. The ethoxyphenyl group and the pyrazole ring play crucial roles in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
N-(2-ethoxyphenyl)-N’-(4-ethylphenyl)-ethlyene diamide: This compound has a similar ethoxyphenyl group but differs in the presence of an ethylphenyl group and an ethlyene diamide linkage.
(Z)-5-(4-nitrobenzyliden)-3-N-(2-ethoxyphenyl)-2-thioxo-thiazolidin-4-one: This compound contains a thiazolidinone ring and a nitrobenzylidene group, making it structurally distinct but with some similar functional groups.
Uniqueness
N-(2-ethoxyphenyl)-1-methyl-1H-pyrazole-3-carboxamide is unique due to its specific combination of an ethoxyphenyl group and a pyrazole ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-1-methylpyrazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-3-18-12-7-5-4-6-10(12)14-13(17)11-8-9-16(2)15-11/h4-9H,3H2,1-2H3,(H,14,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYSQIWGMLLPZOW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=NN(C=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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